Journal Name:The Journal of Toxicological Sciences
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The Journal of Toxicological Sciences ( IF 0 ) Pub Date: 2023-02-01 , DOI: 10.1016/j.pnsc.2023.01.001
Regulating the electronic structure of the metal electrocatalyst is fundamental for its performance optimizing. The electronic states of the active metal centers are highly dependent on their coordination environment, especially when bonding is formed. The π back-bonding can induce great electron density redistribution around metals, yet it is barely applied in electrocatalyst design. Herein we electrodeposited metallic cobalt on black phosphorus (BP) nanosheets, forming BP-Co with a unique π back-bonding on the interfaces. The BP-Co exhibited high electrocatalytic activity and stability for hydrogen evolution reaction in alkaline electrolyte. The electrochemical and spectroscopic characterizations demonstrated that the BP acted as σ donor and π acceptor to coordinate with electron-rich metallic Co, similar to the phosphine complex. The directional σ bond strengthen the relationship between BP and Co, while the non-directional π bond accelerated the in-plane electron transfer. The π back donation also decreased the oxophilicity of Co to make BP-Co resist the poison from oxygen species. This study can intrigue new thinking prospective for the electrocatalyst design.
The Journal of Toxicological Sciences ( IF 0 ) Pub Date: 2023-01-04 , DOI: 10.1016/j.pnsc.2022.12.004
Nickel-rich and cobalt-free cathode materials have obvious advantages in the aspects of energy density and economic efficiency. However, these materials are restricted from being used in commercial lithium-ion batteries due to the problems of poor structural stability and rate capability. In this study, the aluminum and zirconium dual-doped Co-free Ni-rich LiNi0.96Mn0.04O2 cathode material (NMAZ) is prepared by a facile high-temperature solid-phase method. The obtained NMAZ shows low cation disordering degree owing to the stability of transition metal slabs induced by strong Al–O and Zr–O bonds. Besides, the kinetics of lithium-ion diffusion is significantly improved by larger c-axis and the fast lithium-ion conducting Li2ZrO3 layer on the interface. As a result, NMAZ shows an improved capacity retention of 70.3% at 1C after 100 cycles under an elevated temperature (45 °C), compared with 50.5% of pure LiNi0.96Mn0.04O2. In addition, it exhibits splendid rate performance even at higher C-rate and better thermal stability compared to bare LiNi0.96Mn0.04O2. Hence, the Al, Zr dual-doped modification is beneficial to improving the structural stability and electrochemical performance of the Ni-rich and Co-free layered oxide cathodes for Li-ion batteries.
The Journal of Toxicological Sciences ( IF 0 ) Pub Date: 2022-10-14 , DOI: 10.1016/j.pnsc.2022.09.013
Resistive Random-Access Memory (RRAM) devices are recognized as potential candidates for next-generation memory devices, due to their smallest cell size, high write/erase speed, and endurance. Particularly, the resistive switching (RS) characteristics in oxide materials have offered new opportunities for developing CMOS-compatible high-density RRAM devices. In this study, the RS behavior of HfAlOx/ZrO2 thin films sandwiched structure between TiN bottom electrode and Au top electrodes were investigated. It was found that Au/HfAlOx/ZrO2/TiN stacks were superior in terms of RS performance when compare to Au/HfAlOx/TiN memory stacks. The devices demonstrated a good resistance ratio of high resistance state and low resistance state ∼103 for Au/HfAlOx/TiN and ∼105 for Au/HfAlOx/ZrO2/TiN stacks, respectively. Both stacks showed good retention characteristics (>104 s) and endurance (>103 cycles). The experimental current-voltage characteristics fitted with different conducting mechanisms, the linear lower bias region is dominated by ohmic conductivity, whereas the non-linear higher bias region was dominated by space-charge limited current conduction mechanism.
The Journal of Toxicological Sciences ( IF 0 ) Pub Date: 2022-10-11 , DOI: 10.1016/j.pnsc.2022.09.004
This work reports the effects of activation temperatures on the porous development and electrochemical performance of activated carbons. Herein, activated carbons were prepared from the biowaste of mangosteen peel by using KOH activation at temperatures of 400, 600, and 800 °C. The results demonstrate that the specific surface area increases with increasing the activation temperatures in which the well-developed porous structure after KOH activation at 800 °C provides the highest specific surface area of 1039 m2 g−1. At 600 °C, the activated carbon delivers the highest specific capacitance value of 182 F g−1 at a current density of 0.5 A g−1 in 3 M KOH aqueous electrolyte. This is correlated well with its high micropore fractions (99%). Moreover, it was found that the activation temperature changes the major contribution of oxygen-containing functional group on surface of activated carbon, which is beneficial for the enhancement of the specific capacitance value of activated carbon at the temperature of 600 °C. This work suggests that the activation temperature is a key to optimizing the electrochemical performance of activated carbons. Overall, our activated carbons can be considered as a strong candidate for use as electrode materials in supercapacitors.
The Journal of Toxicological Sciences ( IF 0 ) Pub Date: 2022-11-11 , DOI: 10.1016/j.pnsc.2022.10.009
The strain-controlled low cycle fatigue tests were carried out at 298 K for the newly developed micro-grain casting K4169 superalloy, and the cyclic stress response, deformation and fracture behaviors of the alloy were studied. The results show that the fatigue life of the alloy was increased by more than two times compared with other casting K4169 alloys. This can be partly attributed to grain refinement impeding crack initiation and propagation. When the strain amplitude was in plastic range (Δεt/2 ≥ 0.5%), the alloy displayed a short period of initial cyclic stability followed by cyclic softening to fracture. By observing dislocation configurations, only a few dislocations moved around grain boundaries at initial cycles, leading to short cyclic stability. Afterwards, dislocations in the slip bands cut γ" phase continuously leading to cyclic softening. When the strain amplitude was in elastic range (Δεt/2 ≤ 0.4%), the alloy exhibited elastic deformation and the peak stress kept stable. In addition, the crack initiation site changed from the MC carbides to the persistent slip bands on surface with increasing strain amplitudes.
The Journal of Toxicological Sciences ( IF 0 ) Pub Date: 2022-11-25 , DOI: 10.1016/j.pnsc.2022.11.002
Zinc-air batteries (ZABs) have the advantages of high energy density and safety but their large-scale application is hindered by sluggish kinetics of four-electron aqueous O2 redox reactions. Widely used Ruthenium (Ru)-based catalysts possess intrinsic oxygen evolution catalytic activity but suffer from insufficient oxygen reduction reaction (ORR) performance. Herein, to optimize the ORR activity of Ru-based catalyst, an iron (Fe)-coordinated, bimetallic RuFe cluster is constructed and homogeneously dispersed within nitrogen (N)-doped carbon layers (denoted as RuFe@NC). Benefitting from the optimized ORR activity and more active site exposure, the RuFe@NC exhibits superior ORR activity with a half wave potential (E1/2) of 0.88 V higher than that of Pt/C (0.82 V). Accordingly, the RuFe@NC-based ZAB outperforms the Pt/C + IrO2-based device, presenting a reduced polarization of 0.7 V and an enhanced cycling lifetime of 50 h at 10 mA cm−2. Moreover, the optimized structural design ultralow Ru loading (0.013 mgRu cm−2) overcomes the cost barriers and demonstrates its high practicality. This bimetallic RuFe nanocluster opens a new way for future design of more efficient and stable catalytic systems.
The Journal of Toxicological Sciences ( IF 0 ) Pub Date: 2022-09-22 , DOI: 10.1016/j.pnsc.2022.09.003
To satisfy the demand of zinc oxide (ZnO) with advanced muti-functional properties, significant efforts have been made in synthesizing ZnO with various structure and morphology. In particular, hydrothermal method has attracted considerable attentions, in which Zn4CO3(OH)6·H2O (ZCHH) is commonly found as a metastable precursor. However, the formation and crystallization mechanisms of ZCHH are still lacking and urgently needed. In the present study, the crystallization pathway of ZCHH was systematically investigated, and the results demonstrate that the amorphous zinc carbonate (AZC) was an even more unstable precursor. AZC nanoparticles typically aggregated to form one-dimensional (1D) ZCHH nanorods, however, two-dimensional (2D) ZCHH nanofilms were obtained in the presence of a certain concentration of calcium ion. The results suggest that calcium ions could promote the partial dissolution of AZC and facilitate the aggregation of AZC nanoparticles to form crystalline nanofilm. Moreover, 2D ZnO nanofilms could be obtained by heat treatment of the ZCHH nanofilms. The calcium ion mediated nonclassical crystallization pathway provides inspiration for fabrication of ZnO with controlled morphology and offers new opportunities for inorganic regulated material synthesis.
The Journal of Toxicological Sciences ( IF 0 ) Pub Date: 2023-03-21 , DOI: 10.1016/j.pnsc.2023.03.002
Developing efficient oxygen evolution reaction (OER) electrocatalysts is of great importance for sustainable energy conversion and storage. Ni-based catalysts have shown great potential as OER electrocatalysts, but their performance still needs to be improved. Herein, we report the multiple metal doped nickel nanoparticles synthesized via a simple oil phase strategy as efficient OER catalysts. The FeMnMoV–Ni exhibits superior OER performance with an overpotential of 220 mV at 10 mA cm−2 and a long-term stability of 250 h in 1 M KOH solution. In situ Raman analysis shows that the NiOOH site works as the active center and multiple metallic dopants facilitate the formation of NiOOH. Mo and V dopants promote the formation of high-valence state of Ni sites, and Mn dopants increase the electrochemical active surface area and expose more active sites. This work provides a novel strategy for catalyst design, which is critical for developing multiple metal doped catalysts.
The Journal of Toxicological Sciences ( IF 0 ) Pub Date: 2022-12-09 , DOI: 10.1016/j.pnsc.2022.10.008
The uniform porous structure makes activated porous carbons (APCs) superior electrode material. Traditionally, APCs are produced by a combination of time-consuming high-temperature heat treatment and activation, with a production time of up to several hours. The produced APCs have relatively low specific surface area (SSA) and porosity. Therefore, the electrochemical performance is poor, which limits its application in high-power energy storage devices. Here, APCs materials are directly synthesized by a high temperature shock (HTS) strategy using needle coke as a precursor. The structure of as-prepared APC is characterized by XRD, SEM and Raman, and electrochemical tests confirmed its good electrochemical performance. In the two-electrode system, the supercapacitor with HTS-APC as the electrode material provides a high energy density of 35 Wh kg−1 and a high power density of 875 W kg−1 in EMIMBF4 ionic liquid. This work is instructive for the rapid synthesis of electrode materials, and also provides guidance for the large-scale application of porous carbon materials.
The Journal of Toxicological Sciences ( IF 0 ) Pub Date: 2022-12-01 , DOI: 10.1016/j.pnsc.2022.11.003
Serving as the only defensive line between pathogens and human body, personal protective equipment (PPE) is increasingly attractive among researchers because of their strong antibacterial and temperature control abilities. However, efficient antibacterial properties and regenerative thermal control simultaneously remain unexplored in PPE. Here, one-dimensional halloysite nanotubes (HNTs) modified by acid etch method, are used to synthesis a multifunctional material of PEG/Cu2O@A-HNTs via in-situ reduction and physical adsorption which serves the above two purposes. PEG/Cu2O@A-HNTs showed rapid bacterial inactivation and achieved 96.3% bacteriostatic rate against E. coli in only 20 min. Meanwhile a broad and complete inactivation spectrum included both E. coli and S. aureus following a series of antibacterial mechanisms. Moreover, adsorption of 70 wt% PEG by acid etch HNTs is attributed to the nearly 3 times increased specific surface area compared with native HNTs. This enabled PEG/Cu2O@A-HNTs to attain a phase change enthalpy of 108.4 J/g. In addition, using PEG/Cu2O@A-HNTs as additives, antibacterial and phase change fiber (APCF) were melt-spun. Their efficiency factor against E. coli and S. aureus was above 99.99%, and retained a temperature control ability for 180s and 272s compared with PA6 fiber in hot and frigid environments respectively.
Supplementary Information
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